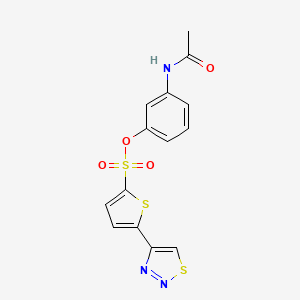

5-(1-(2-((4-fluorobenzyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(furan-2-ylmethyl)pentanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

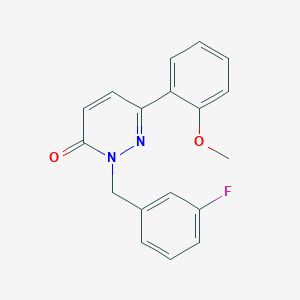

5-(1-(2-((4-fluorobenzyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(furan-2-ylmethyl)pentanamide is a useful research compound. Its molecular formula is C27H27FN4O5 and its molecular weight is 506.534. The purity is usually 95%.

BenchChem offers high-quality 5-(1-(2-((4-fluorobenzyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(furan-2-ylmethyl)pentanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(1-(2-((4-fluorobenzyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(furan-2-ylmethyl)pentanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Pro-drug System Potential

5-Substituted isoquinolin-1-ones, including structures related to the compound , have been synthesized and analyzed for their potential as bioreductively activated pro-drug systems. These compounds exhibit selective release of therapeutic drugs in hypoxic solid tumors, highlighting their potential application in targeted cancer therapy. The study by Berry et al. (1997) specifically explores the synthesis and application of nitrofuranylmethyl derivatives, which trigger the release of parent drugs under specific conditions, suggesting a similar potential for the compound (Berry et al., 1997).

Antibacterial Activity

The structural motif of quinazoline derivatives, which closely relates to the compound of interest, has been identified as a potent antibacterial agent. A study by Kuramoto et al. (2003) introduces novel N-1 substituents in naphthyridones and quinolones, demonstrating significant antibacterial activities against both Gram-positive and Gram-negative bacteria. This suggests that modifications to the quinazoline core, similar to those in the compound , could yield potent antibacterial agents (Kuramoto et al., 2003).

Neurodegenerative Disease Treatment

New N-(pyridin-3-ylmethyl)-2-aminothiazolines with various substituents, including the 4-fluorobenzyl moiety, have shown anticholinesterase and antiradical activity. These compounds are being considered as potential multifunctional agents for treating neurodegenerative diseases. The presence of the 4-fluorobenzyl group, as in the compound , indicates a potential application in designing treatments for diseases like Alzheimer's (Makhaeva et al., 2017).

Antitumor Activity

Quinazoline derivatives, specifically 4-arylaminoquinazolines bearing N,N-diethyl(aminoethyl)amino moiety, have been synthesized and evaluated for their antitumor activities. These compounds exhibit significant inhibitory effects against tumor cells, suggesting the compound could have similar antitumor applications (Zhang et al., 2019).

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 2-amino-4-fluorobenzyl alcohol with 2,4-dioxo-1,2-dihydroquinazoline-3-carboxylic acid to form an intermediate. This intermediate is then reacted with furan-2-ylmethylamine and pentanoyl chloride to yield the final product.", "Starting Materials": [ "2-amino-4-fluorobenzyl alcohol", "2,4-dioxo-1,2-dihydroquinazoline-3-carboxylic acid", "furan-2-ylmethylamine", "pentanoyl chloride" ], "Reaction": [ "Step 1: Condensation of 2-amino-4-fluorobenzyl alcohol with 2,4-dioxo-1,2-dihydroquinazoline-3-carboxylic acid in the presence of a coupling agent such as DCC or EDC to form an intermediate.", "Step 2: Reaction of the intermediate with furan-2-ylmethylamine in the presence of a base such as triethylamine to form an amide intermediate.", "Step 3: Reaction of the amide intermediate with pentanoyl chloride in the presence of a base such as triethylamine to yield the final product." ] } | |

Numéro CAS |

1223995-11-6 |

Nom du produit |

5-(1-(2-((4-fluorobenzyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(furan-2-ylmethyl)pentanamide |

Formule moléculaire |

C27H27FN4O5 |

Poids moléculaire |

506.534 |

Nom IUPAC |

5-[1-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]-N-(furan-2-ylmethyl)pentanamide |

InChI |

InChI=1S/C27H27FN4O5/c28-20-12-10-19(11-13-20)16-29-25(34)18-32-23-8-2-1-7-22(23)26(35)31(27(32)36)14-4-3-9-24(33)30-17-21-6-5-15-37-21/h1-2,5-8,10-13,15H,3-4,9,14,16-18H2,(H,29,34)(H,30,33) |

Clé InChI |

YQBXFGSJCKITEL-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C(=O)N(C(=O)N2CC(=O)NCC3=CC=C(C=C3)F)CCCCC(=O)NCC4=CC=CO4 |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(6-chlorobenzo[d]thiazol-2-yl)-5-methyl-N-(3-morpholinopropyl)isoxazole-3-carboxamide hydrochloride](/img/structure/B2941089.png)

![3-(1-(methylsulfonyl)piperidine-4-carbonyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2941090.png)

![N-[(4-methoxyphenyl)methyl]-2-[5-[(3-nitrophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide](/img/structure/B2941096.png)

![4-bromo-1-butyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole](/img/structure/B2941097.png)